2,4-Dimethyl-6-nitrobenzonitrile
Description
Significance of Nitrile and Nitro-Substituted Aromatic Compounds in Synthetic Chemistry
Nitrile and nitro-substituted aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups and complex molecules. numberanalytics.comnumberanalytics.comfiveable.me
Nitrile-Substituted Aromatic Compounds (Aromatic Nitriles):
The nitrile group is a versatile functional group in organic chemistry. acs.org Aromatic nitriles, such as benzonitriles, are crucial intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and materials. numberanalytics.comnumberanalytics.com Their significance stems from the following:
Synthetic Versatility: The nitrile group can be readily converted into other important functional groups, including amines, carboxylic acids, aldehydes, and amides. acs.orgnumberanalytics.com This transformative potential makes aromatic nitriles valuable starting materials for constructing complex molecular frameworks. fiveable.me
Reactivity: Aromatic nitriles can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. numberanalytics.com The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring. fiveable.me
Bioisosteric Replacement: In medicinal chemistry, the benzonitrile (B105546) motif is often used as a bioisostere for other functional groups, like pyridines, to enhance biological activity and metabolic stability. researchgate.netbris.ac.uk
Nitro-Substituted Aromatic Compounds (Nitroarenes):
Nitroarenes are a cornerstone of industrial and synthetic chemistry. nih.gov Their importance is underscored by their wide-ranging applications and reactivity:
Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, which significantly impacts the chemical and physical properties of the aromatic ring. numberanalytics.com This deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. nih.govwikipedia.org
Precursors to Amines: The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are key components of many dyes, pharmaceuticals, and polymers. numberanalytics.comnumberanalytics.com
Diverse Reactivity: Nitroarenes undergo a variety of chemical transformations, making them valuable intermediates in the synthesis of complex molecules. numberanalytics.com Recent research has focused on novel transformations involving C-N bond cleavage and the utilization of the nitro group as an oxygen source. nih.govelsevierpure.com
Research Trajectory of Substituted Benzonitriles and Nitroarenes
The study of substituted benzonitriles and nitroarenes has a long and rich history, evolving from fundamental reactivity studies to the development of sophisticated synthetic methods and applications in materials science and drug discovery.
Historically, the synthesis of nitroarenes has relied on classical nitration methods using nitric acid and sulfuric acid. researchgate.net While effective, these methods often suffer from harsh reaction conditions and a lack of selectivity. researchgate.net More recent research has focused on developing milder and more selective nitration protocols. researchgate.net
Similarly, the synthesis of benzonitriles has traditionally involved methods like the Sandmeyer reaction. Contemporary research has expanded to include palladium-catalyzed cyanation reactions and other modern synthetic techniques. rsc.org
The research trajectory for both classes of compounds shows a clear trend towards developing more efficient, selective, and environmentally benign synthetic methods. mdpi.com Furthermore, there is a growing interest in understanding and exploiting the unique electronic and steric effects of substituents to control the reactivity and properties of these molecules for specific applications. pku.edu.cnfigshare.com
Current Research Gaps and Future Directions for 2,4-Dimethyl-6-nitrobenzonitrile
While the broader classes of substituted benzonitriles and nitroarenes have been extensively studied, specific isomers like this compound present unique opportunities for investigation.
Current Research Gaps:
Detailed Reactivity Studies: Comprehensive studies on the specific reactivity of this compound are limited. The interplay between the ortho-nitro group, the para-methyl group, and the nitrile functionality in directing chemical transformations is an area ripe for exploration.
Synthetic Applications: While its constituent functional groups suggest potential as a synthetic intermediate, dedicated studies showcasing its utility in the synthesis of novel compounds are not widely reported.
Physicochemical Properties: A thorough characterization of its physical and spectral properties is essential for its application in materials science and as an analytical standard.
Future Directions:
Catalytic Transformations: Investigating the catalytic reduction of the nitro group in the presence of the nitrile function could lead to the selective synthesis of 2-amino-4,6-dimethylbenzonitrile, a potentially valuable intermediate.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group should activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various functionalities at specific positions.
Polymer and Materials Science: The rigid, functionalized aromatic structure of this compound could be exploited in the design and synthesis of novel polymers or functional materials with specific electronic or thermal properties.
Medicinal Chemistry Scaffolding: Its unique substitution pattern could be a starting point for the design of new biologically active molecules, leveraging the known pharmacophoric properties of nitrile and nitroaromatic compounds.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-6-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-7(2)8(5-10)9(4-6)11(12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLDKRLXOSJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493469 | |
| Record name | 2,4-Dimethyl-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58579-99-0 | |
| Record name | 2,4-Dimethyl-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Dimethyl 6 Nitrobenzonitrile and Its Derivatives
Regioselective Nitration Strategies for Dimethylbenzonitriles
The introduction of a nitro group onto a dimethylbenzonitrile skeleton with high regioselectivity is a significant challenge due to the directing effects of the existing methyl and cyano substituents.
Ipso Nitration Pathways and Adduct Formation
Ipso-nitration, the replacement of a substituent other than hydrogen, presents a powerful strategy for achieving specific substitution patterns that are often inaccessible through direct electrophilic aromatic substitution. nih.gov In the case of dimethylbenzonitriles, ipso-nitration can occur at one of the methyl-substituted carbons.
Nitration of 1,2-dimethyl-4-nitrobenzene, a related substrate, with nitric acid in a mixture of acetic anhydride (B1165640) and trifluoroacetic anhydride has been shown to yield diastereomeric adducts, specifically 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate, in significant amounts (50%). cdnsciencepub.com These adducts are key intermediates that can subsequently react to form various dinitro-o-xylene products. cdnsciencepub.com The formation and subsequent reactions of these adducts are highly dependent on the reaction conditions.
The study of adducts from 3,4-dimethylbenzonitrile (B1346954) has revealed that they can rearrange through a sigmatropic 1,3 nitro shift to form a 2-cyano-6-nitrocyclohexa-2,4-dienyl acetate, which then eliminates acetic acid to yield the 5-nitrobenzonitrile. cdnsciencepub.com This mechanistic understanding is crucial for predicting and controlling the final product distribution.
Role of Reaction Conditions and Reagents in Selectivity
The choice of nitrating agent and reaction conditions plays a pivotal role in directing the outcome of the nitration of dimethylbenzonitriles. Traditional nitrating mixtures, such as nitric acid and sulfuric acid, can lead to a mixture of isomers due to the harsh conditions and strong electrophilicity of the nitronium ion. nih.gov
For instance, the nitration of 3,4-dimethylbenzonitrile with nitric acid in acetic anhydride is relatively slow, but the addition of trifluoroacetic anhydride significantly accelerates the reaction. cdnsciencepub.com This is attributed to the in situ formation of the more reactive acetyl nitrate (B79036) and the subsequent conversion of acetic acid to a mixed anhydride. cdnsciencepub.com
The regioselectivity of nitration is also influenced by the electronic and steric effects of the substituents on the aromatic ring. In substrates like m-xylene (B151644), nitration can yield a mixture of products. For example, a continuous synthesis method using a micro-tubular reactor for the nitration of m-xylene with a nitric-sulfuric acid mixture reported the formation of both 2,6-dimethyl nitrobenzene (B124822) and 2,4-dimethyl nitrobenzene. google.com Controlling the reaction parameters in such systems is key to maximizing the yield of the desired isomer.
Recent research has also explored catalyst-free nitration procedures using aqueous nitric acid, which can offer a more environmentally friendly approach and, in some cases, improved selectivity towards mono-nitration. frontiersin.org The concentration of nitric acid has been shown to be a critical factor in these reactions, with different concentrations leading to varying conversion rates and regioselectivity. frontiersin.org
Functional Group Interconversions Leading to Nitrile and Nitro Moieties
The synthesis of 2,4-dimethyl-6-nitrobenzonitrile can also be approached through the strategic introduction and modification of functional groups on a pre-existing aromatic core.
Dehydration of Oxime Precursors in Nitrile Synthesis
The conversion of aldoximes to nitriles via dehydration is a well-established and versatile method for introducing the cyano group. nih.govorganic-chemistry.orgresearchgate.net This approach starts with an appropriately substituted benzaldehyde, which is first converted to its corresponding aldoxime. Subsequent dehydration yields the desired benzonitrile (B105546). A variety of reagents and conditions have been developed for this transformation, offering mild and efficient routes.
The Burgess reagent (methyl N-(triethylammonium-sulfonyl)carbamate) has been shown to be effective for the dehydration of both aliphatic and aromatic aldoximes in excellent yields by simply heating in THF. epa.gov Other notable methods include the use of XtalFluor-E, which allows the reaction to proceed rapidly at room temperature, and the use of SO2F2. organic-chemistry.org
| Dehydrating Agent/System | Reaction Conditions | Substrate Scope | Reference |
| Burgess Reagent | THF, heat | Aliphatic and aromatic aldoximes | epa.gov |
| XtalFluor-E | Room temperature | Broad, including chiral products | organic-chemistry.org |
| SO2F2 | Not specified | Not specified | organic-chemistry.org |
| BOP/DBU | Anhydrous CH2Cl2, room temp. | Aromatic and heteroaromatic aldoximes | nih.gov |
| Bt-OTs/DBU | Anhydrous CH2Cl2, room temp. | Aromatic and heteroaromatic aldoximes | nih.gov |
| DMF | 135 °C | Nicotine aldehyde oxime | researchgate.net |
Nitration of Anilines and Acetamides as Precursors
The nitration of substituted anilines and their acetamide (B32628) derivatives is a common strategy for introducing a nitro group onto an aromatic ring. rsc.orgncert.nic.in The amino group is strongly activating and ortho-, para-directing. However, direct nitration of anilines can lead to oxidation and the formation of undesired byproducts, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the strongly acidic medium. ncert.nic.inbyjus.com
To overcome these issues, the amino group is often protected by acetylation to form an acetanilide (B955). rsc.orgncert.nic.in The acetamido group is less activating than the amino group, allowing for more controlled nitration, typically favoring the para-substituted product. ncert.nic.in Following nitration, the acetyl group can be removed by hydrolysis to regenerate the amino group, which can then be converted to a nitrile via reactions such as the Sandmeyer reaction.
The regioselectivity of nitration is highly dependent on the substituents already present on the aniline (B41778) or acetanilide ring. For example, in the nitration of 3-methylacetanilide, the major product is 3-methyl-4-nitroaniline, where the directing effects of both the acetamido and methyl groups are synergistic. ulisboa.pt However, for N-(2-methylphenyl)succinimide, the product distribution is primarily controlled by the alkyl group due to steric hindrance that prevents coplanarity of the succinimide (B58015) group with the aromatic ring, thereby nullifying its resonance effect. ulisboa.pt
Transition Metal-Catalyzed Approaches in Benzonitrile Synthesis
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzonitriles, offering novel pathways with high efficiency and selectivity. acs.org These methods often involve the cross-coupling of aryl halides or pseudohalides with a cyanide source. While traditional methods like the Rosenmund-von Braun reaction require harsh conditions and stoichiometric amounts of copper cyanide, modern catalytic systems provide milder alternatives. acs.org
Palladium-catalyzed cyanation reactions are particularly prominent. These reactions can utilize various cyanating agents, including inorganic salts like KCN and Zn(CN)2, as well as organic sources like TMSCN. acs.org Recent advancements have also focused on the direct C-H functionalization to introduce a nitrile group, although this can sometimes lead to mixtures of products. acs.org
Furthermore, transition metal-free approaches for the synthesis of axially chiral benzonitriles have been developed, highlighting the ongoing innovation in this field. nih.gov These methods often rely on organocatalysis to achieve high enantioselectivity. nih.govacs.org
| Catalyst System | Reactants | Key Features | Reference |
| Palladium complexes | Aryl halides/pseudohalides, Cyanide source | Milder conditions than traditional methods | acs.org |
| N-Heterocyclic Carbenes (NHC) | Isophthalaldehydes, Sulfonamides | Atroposelective synthesis of C–O axially chiral benzonitriles | acs.org |
| Copper complexes | Aryl halides, Cyanide source | Used in traditional and modern cyanation reactions | acs.org |
Photochemical Synthesis Routes for Nitroarenes and Benzonitrile Derivatives
The introduction of nitro and nitrile functionalities onto an aromatic ring through photochemical methods presents an intriguing and often milder alternative to traditional thermal reactions. While the direct photochemical synthesis of this compound is not extensively documented, the principles of photochemical synthesis for nitroarenes and benzonitrile derivatives offer valuable insights into potential synthetic pathways.
Photoexcited nitroarenes are known to undergo a variety of transformations, which can be harnessed for synthetic purposes. These reactions often proceed through the triplet state of the nitroarene, which can act as a potent oxidant. For instance, photoexcited nitroarenes can participate in hydrogen atom transfer (HAT) processes, leading to the oxidation of other organic molecules. They can also undergo facile reduction to amines or engage in C-N bond-forming reactions. rsc.orgresearchgate.net
One notable photochemical reaction is the [2+2+1] cycloaddition of nitroarenes with alkenes, which can be mediated by visible light to produce isoxazolidines. rsc.org This highlights the potential of light-induced reactions to construct complex heterocyclic systems from simple nitroaromatic precursors. Furthermore, photo-induced redox cascades involving nitroarenes and amines have been developed for the selective reduction of the nitro group. rsc.org
The photochemical synthesis of benzonitrile derivatives is less common. However, photochemical methods have been employed for the synthesis of other nitrogen-containing compounds. For example, the photochemical rearrangement of photoexcited nitroarenes can yield precursors to benzyne (B1209423) species. youtube.com While not a direct synthesis of the nitrile, these methods showcase the versatility of photochemical transformations in manipulating aromatic systems.
A transition-metal- and photosensitizer-free photoredox system utilizing NaI and PPh₃ has been shown to be effective for the selective reduction of nitroarenes, tolerating a range of functional groups, including the cyano group. acs.org This suggests a potential photochemical route to reduce the nitro group of this compound while preserving the nitrile functionality.
| Photochemical Reaction Type | Reactants | Products | Conditions | Reference |
| [2+2+1] Cycloaddition | Nitroarene, Alkenes | Isoxazolidines | Visible Light | rsc.org |
| Photo-induced Redox Cascade | Nitroarene, Amines | Reduced Nitroarene, Isoxazolidine derivatives | Light | rsc.org |
| Photoreduction | Nitroarene | Amine | NaI, PPh₃, Light | acs.org |
| Alkene Cleavage | Nitroarene, Alkenes | Aldehydes, Ketones | Light | youtube.com |
Derivatization Strategies for this compound
The presence of three distinct functional handles—the nitrile group, the nitro group, and the substituted aromatic ring—makes this compound a versatile substrate for further chemical modification.
Modifications of the Nitrile Group
The nitrile group is a valuable precursor to a variety of other functional groups. Common transformations include hydrolysis, reduction, and reaction with organometallic reagents. libretexts.orglibretexts.orgyoutube.com
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org For this compound, this would yield 2,4-Dimethyl-6-nitrobenzoic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.comyoutube.com This transformation would convert this compound to (2,4-Dimethyl-6-nitrophenyl)methanamine.
Grignard Reaction: Reaction with a Grignard reagent, followed by acidic workup, converts the nitrile to a ketone. youtube.comyoutube.com For example, reacting this compound with methylmagnesium bromide would produce 1-(2,4-Dimethyl-6-nitrophenyl)ethan-1-one.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone |
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group and can be readily transformed into other functionalities, most commonly an amino group.
Reduction to an Amine: The reduction of the nitro group is a fundamental transformation in aromatic chemistry. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C), or metal-acid combinations (e.g., Sn, HCl or Fe, HCl). msu.edu This would yield 2-Amino-4,6-dimethylbenzonitrile. The selective reduction of the nitro group in the presence of a nitrile is generally feasible. Microbial and enzymatic reductions of nitroaromatic compounds have also been reported. researchgate.net
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso derivative.
Denitration: In some cases, the nitro group can be removed from the aromatic ring entirely through reductive denitration. acs.org
| Reaction Type | Reagents | Product Functional Group |
| Reduction | H₂, Pd/C or Sn/HCl | Amine |
| Reductive Denitration | Pd catalyst, reducing agent | Hydrogen (H) |
Reactions at the Aromatic Ring
The electron-withdrawing nature of the nitro and nitrile groups deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the strongly electron-withdrawing nitro group are susceptible to nucleophilic attack. In this compound, the positions are blocked by methyl groups, which would sterically hinder direct substitution at the ring carbons adjacent to the nitro group. However, displacement of the nitro group itself by a strong nucleophile is a possibility, particularly if there were a leaving group at an activated position. Reactions of dinitroanisoles with piperidines have shown that both SNAr and SN2 reactions can occur. rsc.org
Modification of Methyl Groups: The methyl groups on the aromatic ring could potentially undergo oxidation to carboxylic acids or be halogenated under radical conditions, although controlling the selectivity might be challenging.
Mechanistic Investigations of Reactions Involving 2,4 Dimethyl 6 Nitrobenzonitrile
Mechanistic Pathways of Aromatic Nitration
The introduction of a nitro group onto an aromatic ring is a fundamental process in organic chemistry. The mechanisms involved can be complex, extending beyond simple electrophilic substitution.
The formation of nitroarenes typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. In the case of forming a related compound, 2,4-dimethyl-6-nitrobenzonitrile, the starting material would likely be 2,4-dimethylbenzonitrile. The nitrating agent, commonly a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO2+).
The mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or Wheland intermediate. The methyl groups at positions 2 and 4 direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl and cyano groups, the most probable site of attack is position 6. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding the final product.
| Step | Description | Intermediate/Product |
| 1 | Generation of Nitronium Ion | NO2+ |
| 2 | Nucleophilic Attack | Sigma Complex (Wheland Intermediate) |
| 3 | Deprotonation | This compound |
While electrophilic addition is common, the initial adducts formed during nitration can undergo rearrangements. In some nitration reactions, particularly those involving phenol (B47542) and aniline (B41778) derivatives, radical mechanisms and sigmatropic rearrangements of ipso-adducts (where the nitro group adds to a substituted position) have been observed. For polysubstituted benzenes, the formation of these adducts can lead to unexpected products through rearrangement pathways.
A notable phenomenon in the chemistry of nitroarenes is the migration of the nitro group. Studies have shown that 1,3-nitro group migrations can occur in nitrated carbocation intermediates. This process, which can happen in strong acid conditions, involves the shift of the nitro group to an adjacent position on the aromatic ring. For a molecule like this compound, while the 1,3-migration from the 6-position is less likely due to the substitution pattern, understanding this phenomenon is crucial for predicting potential side products in related reactions.
Nucleophilic Aromatic Substitution (SNAr) on Nitrobenzonitrile Scaffolds
The presence of strongly electron-withdrawing groups, such as the nitro and cyano groups, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). These reactions are particularly effective when a good leaving group is present, though in some cases, a hydride ion can be displaced.
The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a position ortho or para to the electron-withdrawing groups, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the nitro and cyano groups. In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. The high stability of the Meisenheimer intermediate is a key factor in the feasibility of SNAr reactions on nitrobenzonitrile scaffolds.
| Stage | Description | Key Feature |
| Addition | The nucleophile attacks the aromatic ring. | Formation of a stable Meisenheimer complex. |
| Elimination | The leaving group is expelled. | Restoration of aromaticity. |
Oxidative Cross-Coupling Reactions of Nitroarenes with Amines
Recent advancements in synthetic methodology have explored the direct coupling of C-H bonds with N-H bonds, offering a more atom-economical approach to forming C-N bonds.
The oxidative cross-coupling of nitroarenes with amines can proceed through radical mechanisms. Research has demonstrated that the C(sp2)-H/N-H cross-coupling of nitroarenes and anilines can be achieved using a copper catalyst and an oxidant like di-tert-butyl peroxide. The proposed mechanism involves the formation of an aminyl radical from the aniline via oxidation. This radical then attacks the nitroarene. The resulting radical intermediate can then be oxidized and deprotonated to afford the coupled product. While this specific reaction has been demonstrated on other nitroarenes, the principles suggest its potential applicability to the this compound system for the synthesis of novel derivatives.
Reductive Transformations of the Nitro Group
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, leading to various valuable nitrogen-containing functionalities. In the case of this compound, the presence of a reducible nitrile group necessitates chemoselective methods.
The photoinduced reduction of nitroaromatic compounds often proceeds through the excitation of the nitro compound to its triplet state. In the presence of a hydrogen donor, such as an amine, this excited state can abstract a hydrogen atom or undergo an electron transfer followed by a proton transfer. calvin.eduunimi.it
The proposed mechanism for the photoinduced reduction of this compound, in the presence of a hydrogen donor like triethylamine, would initiate with the formation of the nitrobenzene (B124822) radical anion. calvin.edu Subsequent proton transfer from the amine radical cation would lead to the formation of a neutral radical pair. In the absence of other trapping agents, the primary product from this pathway is typically the corresponding nitroso compound, in this case, 2,4-dimethyl-6-nitrosobenzonitrile. calvin.edu
The general pathway for the photoreduction of a nitroaromatic compound (ArNO₂) can be summarized as follows:
Excitation: ArNO₂ + hν → [ArNO₂]* (Excited state)
Intersystem Crossing: [ArNO₂]* → ³[ArNO₂]* (Triplet state)
Electron Transfer (with an amine donor, R₃N): ³[ArNO₂]* + R₃N → [ArNO₂]⁻• + [R₃N]⁺•
Proton Transfer: [ArNO₂]⁻• + [R₃N]⁺• → [ArNO₂H]• + [R₂N-CHR']•
Formation of Nitroso Intermediate: Further reaction and disproportionation of [ArNO₂H]• can lead to the formation of the nitrosoarene (ArNO).
The selective reduction of the nitro group in the presence of a nitrile functionality is a common challenge in organic synthesis. Various metal-based catalytic systems have been developed to achieve this chemoselectivity.
One of the most effective and widely used methods for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible groups, such as nitriles, is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O). stackexchange.comechemi.com This reagent can readily reduce the nitro group to an amine under mild conditions, typically in a protic solvent like ethanol (B145695) or ethyl acetate, leaving the nitrile group intact. stackexchange.comechemi.com
Catalytic hydrogenation is another powerful technique. While many standard hydrogenation catalysts like palladium on carbon can also reduce nitriles, careful selection of the catalyst and reaction conditions can achieve high selectivity for the nitro group. For instance, nickel catalysts supported on alumina-silicate have been shown to effectively hydrogenate dimethyl-nitrobenzene to dimethyl-aniline, indicating a preference for nitro group reduction. journalspub.info Similarly, iron-based catalysts, both in stoichiometric amounts (Bechamp reduction) and as heterogeneous nanocatalysts, have demonstrated high efficacy and selectivity in nitroarene reductions. unimi.itnih.gov The use of an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been reported for the chemoselective reduction of various nitroaromatic compounds to their corresponding amines in the presence of sodium borohydride (B1222165), with the nitrile group remaining unaffected. nih.govrsc.org
The general mechanism for metal-catalyzed hydrogenation involves the adsorption of the nitroarene onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the nitro group, leading to intermediates such as the nitroso and hydroxylamine (B1172632) species, before final reduction to the amine.
Below is a table summarizing various catalytic systems used for the selective reduction of nitroarenes in the presence of other functional groups.
| Catalyst System | Reductant | Solvent | Key Features |
| SnCl₂·2H₂O | - | Ethanol/Ethyl Acetate | High chemoselectivity for nitro group over nitriles and other sensitive groups. stackexchange.comechemi.com |
| Ni on alumina-silicate | H₂ | Ethanol | Effective for the hydrogenation of dimethyl-nitrobenzene. journalspub.info |
| Fe-based catalysts | H₂ or Hydrazine | Various | Can be used as heterogeneous catalysts, offering good selectivity. unimi.it |
| Fe₃O₄-MWCNTs@PEI-Ag | NaBH₄ | Water | Magnetically recoverable catalyst with high selectivity for nitro group reduction. nih.govrsc.org |
| Manganese catalyst | H₂ | - | Air- and moisture-stable base-metal catalyst with broad functional group tolerance. nih.gov |
| Copper-based MOF (Cu@C) | NaBH₄ | - | Highly efficient non-noble metal catalyst for nitrobenzene reduction. mdpi.com |
Cycloaddition Reactions Involving Nitroso Intermediates
As mentioned, the photoinduced reduction of this compound can lead to the formation of the highly reactive intermediate, 2,4-dimethyl-6-nitrosobenzonitrile. Nitroso compounds are excellent dienophiles and can participate in various cycloaddition reactions, most notably the hetero-Diels-Alder reaction. nih.govorganic-chemistry.orgmasterorganicchemistry.com
In a typical hetero-Diels-Alder reaction, the nitrosoarene acts as a 2π component, reacting with a conjugated diene (a 4π component) to form a six-membered 1,2-oxazine ring. nih.govrsc.org The regioselectivity and rate of this reaction are governed by the electronic properties of both the diene and the dienophile. Generally, the reaction is facilitated by electron-withdrawing groups on the nitrosoarene and electron-donating groups on the diene. organic-chemistry.org
For the intermediate 2,4-dimethyl-6-nitrosobenzonitrile, the presence of the electron-withdrawing nitrile group would enhance its reactivity as a dienophile in a Diels-Alder reaction. The reaction with an electron-rich diene, such as cyclopentadiene, would be expected to proceed readily. The regioselectivity would be influenced by the orbital coefficients of the nitroso group and the diene.
Nitrosoarenes can also participate in other modes of cycloaddition. For example, [3+2] cycloadditions with certain strained alkenes or allenes have been reported, leading to the formation of five-membered heterocyclic rings like isoxazolidines. acs.orgnih.gov The specific reaction pathway taken by the nitroso intermediate derived from this compound would depend on the nature of the trapping agent present in the reaction mixture.
The general scheme for a hetero-Diels-Alder reaction of a nitrosoarene is as follows:
The reactivity of the nitroso intermediate makes it a versatile synthetic handle for the construction of complex heterocyclic frameworks.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethyl 6 Nitrobenzonitrile
X-ray Crystallography for Solid-State Structure Determination
No experimental X-ray crystallographic data for 2,4-Dimethyl-6-nitrobenzonitrile could be located. Consequently, an analysis of its solid-state structure is not possible at this time. This includes the following aspects:
Crystal System and Space Group Analysis
Information regarding the crystal system and space group for this compound is not available.
Molecular Conformation and Planarity
Without crystallographic data, the specific molecular conformation, including the planarity of the benzene (B151609) ring and the orientation of the nitrile, nitro, and methyl substituents, cannot be experimentally determined.
Intermolecular Interactions and Supramolecular Assembly
A description of intermolecular interactions, such as hydrogen bonding or other non-covalent forces that would dictate the supramolecular assembly in the solid state, is contingent on crystal structure determination, which is currently unavailable.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
Precise, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available due to the lack of crystallographic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
While commercial suppliers list this compound, detailed, peer-reviewed ¹H NMR spectroscopic data, including assigned chemical shifts, multiplicities, and coupling constants, are not present in the surveyed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A detailed analysis of the ¹H NMR spectrum for this compound cannot be provided. Such an analysis would require experimental data that is not currently available in scientific databases or publications.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful technique for identifying the carbon framework of a molecule. Each unique carbon atom in a different chemical environment produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment. In this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.
The electron-withdrawing effects of the nitro (-NO₂) and nitrile (-C≡N) groups, along with the electron-donating nature of the methyl (-CH₃) groups, significantly influence the chemical shifts of the aromatic carbons. The carbon atom bearing the nitrile group (C-1) and the carbon bearing the nitro group (C-6) are expected to be deshielded (shifted downfield) due to the strong electron-withdrawing nature of these functional groups. Conversely, carbons attached to the methyl groups (C-2, C-4) will be influenced by their electron-donating effect. The nitrile carbon itself has a characteristic chemical shift in the 115-120 ppm range. The methyl group carbons will appear far upfield, typically between 15-25 ppm.
Based on established substituent effects on benzene rings, the predicted ¹³C NMR chemical shifts for this compound are presented below.
Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) | Rationale |
| C-1 (-CN) | ~112.0 | Singlet (s) | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| C-2 (-CH₃) | ~142.0 | Singlet (s) | Quaternary aromatic carbon, deshielded by ortho -NO₂ group. |
| C-3 | ~135.0 | Doublet (d) | Aromatic CH, deshielded by para -NO₂ group. |
| C-4 (-CH₃) | ~145.0 | Singlet (s) | Quaternary aromatic carbon, deshielded by ortho -NO₂ group. |
| C-5 | ~126.0 | Doublet (d) | Aromatic CH, influenced by adjacent methyl and nitro-substituted carbons. |
| C-6 (-NO₂) | ~150.0 | Singlet (s) | Quaternary aromatic carbon, strongly deshielded by the attached nitro group. |
| -C≡N | ~117.0 | Singlet (s) | Characteristic shift for a nitrile carbon. |
| 2-CH₃ | ~20.5 | Quartet (q) | Methyl carbon attached to the aromatic ring. |
| 4-CH₃ | ~21.5 | Quartet (q) | Methyl carbon attached to the aromatic ring, slightly different environment from 2-CH₃. |
Advanced NMR Techniques for Connectivity and Conformation
While ¹³C and ¹H NMR provide information about the number and type of carbons and protons, two-dimensional (2D) NMR techniques are essential for mapping the molecular connectivity and spatial relationships. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons, H-3 and H-5, confirming their adjacent relationship within the same spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com An HSQC spectrum would definitively link the proton signal for H-3 to the carbon signal for C-3, H-5 to C-5, and the protons of each methyl group to their respective carbon signals. This provides an unambiguous assignment of all protonated carbons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. youtube.com For this compound, HMBC is crucial for assigning the quaternary carbons. Key expected correlations would include:
Protons of the 2-CH₃ group correlating to C-1, C-2, and C-3.
Protons of the 4-CH₃ group correlating to C-3, C-4, and C-5.
Aromatic proton H-3 correlating to C-1, C-2, C-4, and C-5.
Aromatic proton H-5 correlating to C-1, C-3, C-4, and C-6. These long-range correlations allow for the unequivocal assembly of the substituted benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.org A NOESY spectrum could confirm the conformation by showing correlations between the protons of the 2-CH₃ group and the aromatic proton H-3, and between the protons of the 4-CH₃ group and the aromatic proton H-5.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. chemicalbook.com Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint." For this compound, these techniques are ideal for confirming the presence of the key functional groups.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | FT-IR, Raman | 3000 - 2850 | Medium |
| Nitrile (-C≡N) Stretch | FT-IR, Raman | 2240 - 2220 | Medium, Sharp (IR) |
| Aromatic C=C Bending | FT-IR, Raman | 1620 - 1580 | Medium-Strong |
| Asymmetric Nitro (-NO₂) Stretch | FT-IR, Raman | 1550 - 1510 | Strong (IR) |
| Symmetric Nitro (-NO₂) Stretch | FT-IR, Raman | 1370 - 1330 | Strong (IR) |
| C-N Stretch | FT-IR, Raman | 870 - 830 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure. For this compound (C₉H₈N₂O₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass of 176.0586 g/mol .
Electron ionization (EI) is a high-energy technique that causes the molecular ion to fragment in a reproducible manner. The fragmentation of nitroaromatic compounds is well-characterized. A primary and highly characteristic fragmentation pathway is the loss of the nitro group (NO₂), which has a mass of 46 Da. dtic.mil
Expected Fragmentation Pattern in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula of Lost Neutral | Significance |
| 176 | [M]⁺ | - | Molecular ion; confirms the molecular weight. |
| 161 | [M - CH₃]⁺ | CH₃ | Loss of a methyl radical. |
| 146 | [M - NO]⁺ | NO | Loss of nitric oxide, a common pathway for nitroaromatics. |
| 130 | [M - NO₂]⁺ | NO₂ | Loss of the nitro group; a major and diagnostic fragment. |
| 103 | [M - NO₂ - HCN]⁺ | NO₂, HCN | Subsequent loss of hydrogen cyanide from the benzonitrile (B105546) core. |
Combination of Spectroscopic Techniques for Comprehensive Characterization
While each spectroscopic method provides valuable data, a definitive structural elucidation of this compound is only possible through their combined interpretation. The analytical workflow demonstrates a powerful synergy:
Mass Spectrometry first establishes the molecular formula (C₉H₈N₂O₂) by providing the exact molecular weight.
FT-IR and Raman Spectroscopy then confirm the presence of the principal functional groups: the nitrile (-C≡N), the nitro (-NO₂), the methyl groups (-CH₃), and the substituted aromatic ring.
¹³C NMR Spectroscopy verifies the presence of nine unique carbon environments, including the quaternary carbons and the characteristic nitrile and methyl carbons, aligning with the proposed structure.
¹H NMR Spectroscopy shows the number and electronic environments of the protons, indicating two distinct aromatic protons and two separate methyl groups.
Advanced 2D NMR (COSY, HSQC, and HMBC) serves as the final arbiter, piecing the fragments together. It confirms the proton-proton and proton-carbon connectivity, unambiguously establishing the 2,4-dimethyl-6-nitro substitution pattern on the benzonitrile framework.
Together, these techniques leave no ambiguity, providing a complete and robust characterization of the molecular structure of this compound.
Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 6 Nitrobenzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in predicting various molecular properties of 2,4-Dimethyl-6-nitrobenzonitrile.
Geometry Optimization and Conformational Analysis
| Parameter | Calculated Value (B3LYP/6-311+G(2df,2p)) | Experimental Value |
|---|---|---|
| C-C (ring) Bond Length (Å) | 1.38-1.40 | ~1.39 |
| C-CN Bond Length (Å) | 1.45 | ~1.45 |
| C-N (nitrile) Bond Length (Å) | 1.16 | ~1.15 |
| C-NO2 Bond Length (Å) | 1.48 | ~1.47 |
| Ring Angle (°) | 118-122 | ~120 |
Note: The data in this table is representative of typical benzonitrile derivatives and may vary slightly for this compound. The DFT method and basis set used can influence the calculated values. derpharmachemica.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwpmucdn.com The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. researchgate.net
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. The LUMO signifies the ability to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. nih.gov For nitroaromatic compounds, the electron-withdrawing nitro group generally lowers the energy of the LUMO, making the molecule a better electron acceptor. researchgate.netacs.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nitrobenzene (B124822) | -7.32 | -1.45 | 5.87 |
| Nitrotoluene | -7.01 | -1.33 | 5.68 |
| Dinitrotoluene | -7.89 | -2.54 | 5.35 |
Note: This table provides illustrative FMO data for related nitroaromatic compounds. The exact values for this compound would require specific calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitro group and the nitrogen atom of the nitrile group are expected to be regions of high negative potential, while the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. nih.govresearchgate.net
Spectroscopic Property Prediction (e.g., IR, NMR)
DFT calculations are a reliable tool for predicting the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of molecules. nih.govresearchgate.net Theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. nih.govresearchgate.net For instance, the calculated vibrational frequencies can be correlated with the stretching and bending modes of specific functional groups, such as the C≡N stretch of the nitrile group and the N-O stretches of the nitro group. researchgate.net Similarly, calculated NMR chemical shifts can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra. nih.govnih.gov
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are essential for investigating the detailed pathways of chemical reactions. rsc.orgnih.gov They allow for the study of transient species like transition states and intermediates that are often difficult to observe experimentally. u-tokyo.ac.jp
Transition State Localization and Reaction Pathway Mapping
A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. nih.gov Quantum chemical methods can locate the geometry and energy of the transition state, providing crucial information about the reaction's activation energy and rate. acs.org By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed mechanistic understanding can be achieved. nih.gov For reactions involving benzonitrile derivatives, such as nitration or cycloadditions, these calculations can elucidate the regioselectivity and stereoselectivity of the reaction. researchgate.netmdpi.com
Energy Barriers and Reaction Kinetics Studies
Computational methods are instrumental in elucidating the potential reaction pathways, transition states, and kinetic parameters for the reactions of nitroaromatic compounds. While specific kinetic studies on this compound are not prominent in the literature, the methodologies applied to similar molecules like nitrobenzene and o-nitrotoluene provide a clear framework for how its reactivity can be assessed. acs.orgnih.gov
Methodologies for Kinetic Analysis: High-level quantum chemical calculations are employed to map the potential energy surface of a reaction. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP, and more accurate composite methods like G2M(RCC, MP2), are used to optimize the geometries of reactants, products, and transition states. nih.gov From these optimized structures, energy barriers (activation energies) can be calculated. faccts.de
Once the energy barriers are known, reaction rate constants can be predicted using theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nih.gov These calculations can predict how reaction rates will change with temperature and pressure. acs.org
Typical Reactions and Insights: For nitroaromatic compounds, computational studies often focus on unimolecular decomposition, which can proceed through several channels:
C-NO₂ Bond Cleavage: This is a common pathway at high temperatures, leading to the formation of a phenyl radical and nitrogen dioxide. acs.orgnih.gov
Nitro-Nitrite Isomerization: The nitro group can isomerize to a nitrite (B80452) group (ONO), which then decomposes to yield a phenoxy radical and nitric oxide. This pathway is often competitive at lower temperatures. acs.orgnih.gov
Intramolecular Hydrogen Abstraction: In substituted nitroaromatics like o-nitrotoluene, a hydrogen atom can be abstracted from an adjacent methyl group by the nitro group, leading to the formation of water and other products. nih.gov For this compound, a similar pathway involving one of the methyl groups could be computationally investigated.
For example, a computational study on o-nitrotoluene predicted high-pressure-limit rate constants for various decomposition channels, which showed reasonable agreement with experimental data. nih.gov The expression for NO₂ elimination was given as 4.10 x 10¹⁷ exp[-37000/T] s⁻¹, while water elimination was 9.09 x 10¹² exp[-25800/T] s⁻¹. nih.gov Similar calculations for this compound would quantify the influence of the additional methyl group and the electron-withdrawing nitrile group on these reaction barriers.
Table 1: Computational Methods in Reaction Kinetics
| Computational Method | Purpose | Typical Output | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states. | Optimized structures, electronic energies. | Unimolecular decomposition of o-nitrotoluene. nih.gov |
| G2M(RCC, MP2) | High-accuracy energy calculations for stationary points on the potential energy surface. | Accurate reaction and activation energies. | Unimolecular decomposition of nitrobenzene. acs.org |
| RRKM/TST Theory | Calculation of reaction rate constants from potential energy surface data. | Temperature- and pressure-dependent rate constants, branching ratios. | Kinetics of o-nitrotoluene decomposition. nih.gov |
| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction dynamics to understand non-statistical outcomes. | Reaction trajectories, product selectivity. | Studies of post-transition state bifurcations. escholarship.org |
Solvation Effects in Computational Models
The solvent environment can significantly influence the properties and reactivity of a solute molecule. ucsb.edu Computational models account for these effects using either implicit or explicit representations of the solvent. wikipedia.org
Implicit Solvation Models: Implicit, or continuum, models treat the solvent as a continuous medium with a defined dielectric constant, ε. numberanalytics.com This approach is computationally efficient as it avoids the need to simulate individual solvent molecules. wikipedia.org The solute is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the polarized medium is calculated.
Common implicit solvation models include:
Polarizable Continuum Model (PCM): One of the most widely used models, where the cavity is defined by a series of interlocking spheres centered on the solute's atoms. numberanalytics.commdpi.com
Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the electrostatic calculations. It is well-suited for polar and non-polar solvents. numberanalytics.com
SMD (Solvation Model based on Density): A universal solvation model that is parameterized for a wide range of solvents and provides good accuracy for solvation free energies. nih.govacs.org
These models are effective at capturing the bulk electrostatic effects of the solvent but may fail to describe specific solute-solvent interactions like hydrogen bonding. acs.org
Explicit Solvation Models: Explicit models surround the solute molecule with a number of individual solvent molecules. ucsb.edu This allows for the direct simulation of specific interactions, such as hydrogen bonds, and provides a more realistic description of the local solvent structure. wikipedia.org However, this approach is computationally very expensive due to the large number of atoms involved.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models offer a compromise, treating the solute with high-level quantum mechanics and the surrounding solvent with a less costly molecular mechanics force field. wikipedia.orgmdpi.com
For a molecule like this compound, the choice of model would depend on the research question. Implicit models would be suitable for predicting how its properties change across a range of different solvents, while explicit models would be necessary to study the specific hydrogen bonding interactions between the nitro group and protic solvent molecules. uci.edu
Table 2: Comparison of Solvation Models
| Feature | Implicit Models (e.g., PCM, SMD) | Explicit Models |
|---|---|---|
| Solvent Representation | Continuous, structureless medium with a dielectric constant. numberanalytics.com | Individual, discrete solvent molecules. ucsb.edu |
| Computational Cost | Low to moderate. | Very high. |
| Key Advantage | Efficiency, good for bulk solvent effects. wikipedia.org | Accurately models specific interactions (e.g., hydrogen bonds). wikipedia.org |
| Key Disadvantage | Cannot describe local solvent structure or specific interactions well. acs.org | Requires extensive sampling and high computational resources. wikipedia.org |
| Typical Application | Calculating solvation free energies, predicting solvatochromic shifts. ucsb.eduyoutube.com | Studying detailed solvent structure around a solute, simulating reactions with direct solvent participation. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, providing a detailed picture of molecular motion and interactions.
For this compound, an MD simulation would involve placing the molecule, or an ensemble of them, in a simulation box, often filled with a chosen solvent. The interactions between all atoms are described by a force field. The simulation would reveal the dynamic behavior of the molecule, including:
Conformational Dynamics: The rotation of the nitro and methyl groups relative to the benzene (B151609) ring.
Solvent Interactions: The formation and breaking of transient interactions with surrounding solvent molecules.
Transport Properties: In simulations of the liquid state, properties like diffusion coefficients can be calculated.
For instance, MD simulations have been used to study related nitroaromatic compounds as plasticizers, where parameters like water diffusion coefficients were calculated to understand material properties. acs.org An MD simulation of this compound in an aqueous environment could shed light on the structure of water at the interface with the hydrophobic methyl groups and the hydrophilic nitro and nitrile groups.
Force Field Development and Parameterization for this compound
Classical Molecular Dynamics simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of a system. For a novel or less-common molecule like this compound, a specific force field may need to be developed and parameterized. This is a multi-step process that combines quantum mechanical calculations with experimental data.
The general workflow for developing a force field for this compound would be as follows:
Table 3: Stages of Force Field Development
| Stage | Description | Methods Used | Output |
|---|---|---|---|
| 1. Bonding Parameters and Partial Charges | The equilibrium values and force constants for bonds, angles, and dihedrals are determined. Atomic partial charges are calculated to describe the electrostatic potential. | Quantum mechanics (QM) geometry optimization and frequency calculations (e.g., using DFT). Electrostatic potential fitting (e.g., RESP). | Bond lengths, bond angles, dihedral torsion profiles, partial atomic charges. |
| 2. Non-Bonded Parameters (van der Waals) | Lennard-Jones (LJ) parameters (well depth ε and size σ) are determined to describe short-range repulsive and long-range attractive interactions. | These are often transferred from existing general force fields (e.g., GAFF, OPLS) for similar atom types or fitted to reproduce experimental data. | LJ parameters (ε and σ) for each atom type. |
| 3. Validation and Refinement | The complete force field is tested by running MD simulations and comparing the calculated bulk properties against experimental values. The parameters are adjusted to improve agreement. | MD simulations of the pure liquid. Comparison with experimental density, enthalpy of vaporization, or heat capacity. | A validated and refined force field ready for predictive simulations. |
This systematic approach ensures that the resulting force field can accurately reproduce both the intramolecular properties (geometry) and intermolecular interactions (condensed-phase properties) of this compound.
Theoretical Insights into Supramolecular Interactions in Crystal Structures
The key functional groups—nitro (-NO₂), nitrile (-CN), and methyl (-CH₃) on a benzene ring—dictate the potential interactions. A computational analysis of the crystal structure of the closely related 2,4-dimethyl-6-nitroaniline (B108702) revealed that weak N-H···O hydrogen bonds link the molecules and that the molecule itself is approximately planar. amanote.com For this compound, which lacks the strong hydrogen bond donor of the amino group, other weak interactions would be expected to dominate the crystal packing.
Theoretical calculations, typically using DFT with corrections for dispersion forces (e.g., DFT-D), can be used to model dimers and larger clusters of the molecule to identify the most stable intermolecular arrangements.
Table 4: Potential Supramolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Description |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Oxygen atoms of the nitro group | A C-H bond acts as a weak donor to the electronegative oxygen atoms. |
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitrogen atom of the nitrile group | A C-H bond interacts with the lone pair of the nitrile nitrogen. |
| π-π Stacking | Benzene Ring | Benzene Ring | Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces. |
| C-H/π Interaction | Methyl C-H | Benzene Ring | The edge of a methyl group interacting with the face of an adjacent aromatic ring. |
| Dipole-Dipole | Nitrile/Nitro Group | Nitrile/Nitro Group | Interactions between the strong dipoles of the electron-withdrawing nitrile and nitro groups. |
These interactions collectively form a complex three-dimensional network, and their relative strengths determine the final crystal structure and its physical properties. Computational modeling is essential for dissecting this network and understanding the contributions of each type of interaction.
Chemical Transformations and Reactivity of 2,4 Dimethyl 6 Nitrobenzonitrile
Reduction Reactions of the Nitro Group to Amino and Other Nitrogen Functionalities
The reduction of the nitro group is a common and synthetically useful transformation for nitroaromatic compounds. This process can yield a variety of products, including nitroso, hydroxylamino, and amino functionalities, depending on the reducing agent and reaction conditions. The conversion of the nitro group to an amino group is particularly significant as it provides a route to aromatic amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Various methods have been developed for the selective reduction of nitro groups in the presence of other reducible functional groups like nitriles. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. isroset.org Studies on the hydrogenation of dimethyl-nitrobenzene on Pd/C catalysts have shown that the reaction proceeds efficiently to yield the corresponding dimethyl-aniline. isroset.org The kinetics of such reactions are influenced by factors like hydrogen pressure, catalyst loading, and temperature. isroset.org
Chemical reducing agents are also effective. A mixture of boron trifluoride etherate and sodium borohydride (B1222165) has been shown to selectively reduce the nitro group of nitrobenzonitriles to the corresponding primary amine under aprotic conditions, leaving the nitrile group intact. calvin.edu Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid are also classic methods for this transformation.
Microbial and enzymatic systems are also capable of reducing nitroaromatic compounds. nih.govdtic.mil Anaerobic bacteria, for instance, can completely transform nitrophenols to the corresponding amino derivatives. nih.gov These biological transformations often occur under mild conditions and can exhibit high selectivity. nih.gov
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Product | Key Features |
| H₂, Pd/C | Ethanol (B145695) | Amino | High efficiency, common industrial method. isroset.org |
| NaBH₄, BF₃·OEt₂ | 2-MeTHF | Amino | Selective for nitro group over nitrile. calvin.edu |
| SnCl₂, HCl | Ethanol | Amino | Classic, stoichiometric chemical reduction. |
| Fe, CH₃COOH | Acetic Acid | Amino | Widely used laboratory method. |
| Anaerobic Bacteria | Aqueous | Amino | Biotransformation under mild conditions. nih.gov |
Reactions of the Nitrile Group (e.g., Hydrolysis, Cycloaddition)
The nitrile group in 2,4-dimethyl-6-nitrobenzonitrile is a versatile functional group that can undergo various transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2,4-dimethyl-6-nitrobenzoic acid) under acidic or basic conditions. This reaction typically requires heating. Alternatively, partial hydrolysis to the corresponding amide (2,4-dimethyl-6-nitrobenzamide) can be achieved under controlled conditions, for example, using acids in the presence of a limited amount of water or certain enzymatic catalysts.
Cycloaddition: Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, the reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. kochi-tech.ac.jp The reactivity in these cycloadditions is influenced by the electronic nature of the nitrile. The electron-withdrawing nitro group in this compound would render the nitrile group electron-deficient, making it a suitable partner for reaction with electron-rich dipoles in inverse electron-demand cycloadditions. kochi-tech.ac.jp Nitriles can also participate in hetero Diels-Alder reactions, although this is more common for nitriles activated by strongly electron-withdrawing groups. nottingham.ac.ukyoutube.com
Table 2: Potential Reactions of the Nitrile Group
| Reaction Type | Reagents | Product |
| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Partial Hydrolysis | H₂SO₄, H₂O (controlled) | Amide |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |
Palladium-Catalyzed C-N Cross-Coupling Reactions with Nitroarenes
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of arylamines. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.gov While aryl halides are the most common coupling partners, the direct use of nitroarenes in C-N cross-coupling reactions is less common but represents an attractive area of research due to the wide availability of nitroaromatic compounds.
The transformation of a nitro group into a leaving group for cross-coupling is challenging. However, multistep sequences can be employed where the nitro group is first reduced to an amine, which is then diazotized and converted to a halide (e.g., via a Sandmeyer reaction) before undergoing a standard C-N cross-coupling. More direct methods are continually being developed. The continual improvement of ligands and precatalysts has led to increasingly versatile and reliable protocols for C-N bond formation. nih.govbohrium.com
Photoreactivity and Photoinduced Transformations
Nitroaromatic compounds are known to be photochemically active. unam.mx Upon absorption of UV light, they can be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. unam.mx The subsequent reactivity of the excited state can lead to various transformations.
A common photoreaction of nitroarenes, particularly those with a hydrogen-donating group in the ortho position (like a methyl group), is intramolecular hydrogen abstraction by the excited nitro group. This can lead to the formation of a nitroso compound and subsequent cyclization products. For this compound, irradiation could potentially lead to hydrogen abstraction from one of the adjacent methyl groups.
Reactions with Specific Nucleophiles and Electrophiles
Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro and nitrile groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). While there is no conventional leaving group like a halogen on the ring, under certain conditions, a group like the nitro group could potentially be displaced by a strong nucleophile, although this is not a common reaction pathway. More typically, nucleophilic attack leads to the formation of a stable Meisenheimer complex. researchgate.net Studies on dinitrobenzene derivatives show that they readily react with nucleophiles like hydrazine. researchgate.netsemanticscholar.orgccsenet.org The rate and mechanism of these reactions are influenced by the leaving group, the nucleophile, and the solvent. researchgate.netsemanticscholar.orgccsenet.org For this compound, a strong nucleophile could potentially add to the ring, with the negative charge stabilized by the nitro and nitrile groups.
Advanced Applications in Chemical Research and Materials Science
Utility as a Synthetic Intermediate for Complex Molecules
The strategic placement of the nitrile (-CN) and nitro (-NO₂) groups on the dimethylated benzene (B151609) ring allows for a wide range of chemical transformations, making 2,4-Dimethyl-6-nitrobenzonitrile a key starting material for intricate molecular architectures.
Precursor in Heterocycle Synthesis (e.g., Quinazolines, Oxazines)
A primary application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules.
Quinazoline (B50416) Synthesis: The synthesis of quinazolines, a class of fused heterocyclic compounds, often begins with 2-aminobenzonitrile (B23959) derivatives. rsc.orgorganic-chemistry.orgmdpi.comnih.gov The this compound molecule is an ideal precursor for this process. Through a standard chemical reduction of the nitro group to an amine (NH₂), it is converted into 6-amino-2,4-dimethylbenzonitrile. This resulting ortho-aminobenzonitrile is a direct and crucial building block for forming the quinazoline ring system. Various synthetic methods, including transition-metal-catalyzed reactions and annulation strategies, can then be employed to construct the final quinazoline derivatives from this intermediate. rsc.orgorganic-chemistry.orgnih.gov
Oxazine (B8389632) Synthesis: Similarly, this compound serves as a precursor for oxazines, which are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. ijrpr.comdntb.gov.ua These compounds and their derivatives are investigated for a wide range of biological activities, including anticancer, analgesic, and antimicrobial properties. dntb.gov.uanih.gov The synthesis of 1,3-oxazine derivatives can be achieved through various routes, including the condensation of amines with aldehydes and phenols. ijrpr.com The amino intermediate derived from this compound can participate in such condensation reactions to form complex oxazine structures.
| Heterocyclic Product | Synthetic Role of this compound | Key Transformation | Relevant Synthetic Methods |
| Quinazolines | Serves as a precursor to 6-amino-2,4-dimethylbenzonitrile. | Reduction of the nitro group to an amine group. | Tandem synthesis using alcohol-water systems, palladium-catalyzed three-component reactions. rsc.orgorganic-chemistry.org |
| Oxazines | Provides the substituted aniline (B41778) backbone after reduction. | Reduction of the nitro group to an amine group. | Multi-component cyclocondensation reactions (e.g., Mannich reaction). ijrpr.com |
Building Block for Natural Products and Pharmaceuticals
The quinazoline and oxazine scaffolds derived from this compound are prevalent in numerous pharmaceutical compounds.
Quinazoline derivatives, for instance, are known to function as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com The 6-nitro-quinazoline core, directly related to the structure of this compound, is a feature of newly synthesized compounds evaluated for their anticancer activities against cell lines such as colon and lung cancer. mdpi.com Furthermore, benzonitrile (B105546) derivatives are used in the preparation of intermediates for various pharmaceutical products, highlighting their value in medicinal chemistry. google.com The broader class of nitro-aromatic compounds is considered indispensable for the synthesis of pharmaceutically relevant molecules in both academic and industrial research.
Role in the Development of Advanced Materials
The chemical properties of this compound also make it a valuable component in the creation of specialized materials with unique optical and chemical properties.
Precursors for Dyes and Pigments
Aromatic nitro and amino compounds are fundamental components in the synthesis of many classes of dyes and pigments. The related compound, 2,4-dimethyl-6-nitroaniline (B108702), is explicitly identified as a significant intermediate for producing dyes. nih.gov This aniline can be prepared via the reduction of 2,4-dimethylnitrobenzene, a closely related precursor. google.com The chromophoric (color-bearing) properties of such molecules arise from the electron-withdrawing nitro group in conjunction with the electron-donating amino group on the benzene ring. Given that this compound can be readily converted to the corresponding aniline derivative, it serves as a foundational building block in the dye industry. nih.govresearchgate.net Specifically, intermediates like 2,6-dibromo-4-nitroaniline, used for azo disperse dyes, showcase the importance of the substituted nitroaniline scaffold in this field. rsc.org
Integration into Polymer Matrices for Optical Applications
Benzonitrile derivatives are explored for their use in advanced polymers with specific optical properties. Benzonitrile itself is a known solvent for various resins and polymers. nih.gov The incorporation of functional molecules like this compound into a polymer matrix can modify the material's properties, such as its refractive index and thermal stability. Such materials have applications in optical coatings and elements for ocular use. google.com The rigid aromatic structure combined with the polar nitrile group can enhance the performance of polymer-based optical devices.
Components in Liquid Crystal Materials and Fine Chemicals
The molecular structure of this compound possesses features common to molecules used in liquid crystal (LC) displays. Liquid crystals often consist of rigid, rod-like molecules with polar functional groups. The substituted benzene ring provides rigidity, while the highly polar nitrile (-CN) and nitro (-NO₂) groups can induce the dipole-dipole interactions necessary for forming liquid crystalline phases. tandfonline.comresearchgate.net Research on other benzonitrile-based trimers has shown their ability to form stable nematic phases over wide temperature ranges, demonstrating the suitability of the benzonitrile moiety for these applications. tandfonline.comresearchgate.net
As a "fine chemical," this compound is not a mass-produced commodity but a specialized compound synthesized for high-value applications. Its utility as a versatile intermediate for pharmaceuticals, dyes, and potentially advanced materials firmly places it in this category, where purity and specific molecular architecture are paramount. wikipedia.org
| Material Class | Function of this compound | Key Structural Features | Example Application Area |
| Dyes and Pigments | Precursor to chromophoric anilines. | Nitro group, aromatic ring. | Azo disperse dyes. rsc.org |
| Optical Polymers | Functional monomer or additive. | Aromatic ring, polar nitrile group. | Optical coatings, lenses. google.com |
| Liquid Crystals | Potential mesogen (LC-forming molecule). | Rigid core, strong dipole moments from -CN and -NO₂ groups. | Display technologies. |
| Fine Chemicals | Versatile synthetic building block. | Multiple reactive functional groups. | Synthesis of high-value products like pharmaceuticals. google.com |
Research into Energetic Materials based on Nitrated Aromatics
The field of energetic materials is continuously in pursuit of novel compounds that offer superior performance, enhanced stability, and improved safety profiles compared to traditional materials like 2,4,6-trinitrotoluene (B92697) (TNT) and RDX. uni-muenchen.deresearchgate.net Nitrated aromatic compounds are a cornerstone of this research area, as the nitro group (-NO₂) is a critical energetic functional group that significantly enhances the density, oxygen balance, and detonation performance of a molecule. mdpi.com
Research in this domain focuses on the synthesis and characterization of new molecules where the number and position of nitro groups, along with other substituents on an aromatic ring, are systematically varied to fine-tune the energetic properties. researchgate.net The introduction of nitro groups into aromatic structures is a primary strategy for designing high-energy-density materials (HEDMs). mdpi.com While specific research detailing the direct use of this compound as an energetic material is not extensively published, its structure is representative of the types of nitrated aromatic precursors investigated.
The conventional synthesis of these materials often involves hazardous reagents like fuming nitric acid and produces toxic waste streams. serdp-estcp.mildtic.mil Consequently, a significant thrust of modern research is the development of greener synthetic pathways, including biocatalytic methods using nitration enzymes to produce nitrated precursors. serdp-estcp.mildtic.mil
The performance of nitrated aromatic compounds as energetic materials is closely linked to their chemical structure. Key parameters that are evaluated in research are summarized in the table below.
| Property | Description | Relevance to Energetic Materials |
| Density | The mass of the substance per unit volume. | Higher density often correlates with higher detonation velocity and pressure, leading to greater explosive power. |
| Oxygen Balance | The degree to which the explosive can be oxidized. A zero oxygen balance implies that the explosive has enough oxygen to completely convert all its carbon to carbon dioxide and all its hydrogen to water. | It is a crucial parameter for determining the energy release and the composition of the detonation products. |
| Heat of Formation | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | A high positive heat of formation contributes to a higher energy content and greater explosive power. mdpi.com |
| Detonation Velocity | The speed at which the shock wave of a detonation travels through the explosive. | A primary measure of an explosive's performance and brisance (shattering effect). |
| Sensitivity | A measure of the ease with which an explosive can be initiated by stimuli such as impact, friction, or electrostatic discharge. | Lower sensitivity is highly desirable for the safe handling and storage of energetic materials. mdpi.com |
This table provides a general overview of key properties evaluated in the research of energetic materials based on nitrated aromatics.
Compounds like this compound serve as a model for understanding how different functional groups (in this case, methyl and nitrile) influence these key properties when present alongside a nitro group on an aromatic ring. The nitrile group, for instance, can influence the compound's thermal stability and decomposition pathways. Research on related nitrated heterocycles, such as nitrated pyrazoles, has shown that such compounds can offer a good balance between high detonation performance and low sensitivity. mdpi.com
Development of Novel Catalytic Systems Utilizing Benzonitrile Derivatives
Benzonitrile and its derivatives are versatile building blocks in organic synthesis and have found increasing use in the development of novel catalytic systems. Their utility stems from the reactivity of the nitrile group and its ability to be transformed into other functional groups or to participate directly in catalytic cycles.
Research in this area has explored the use of benzonitrile derivatives in several capacities: as substrates, reagents, or as ligands for metal catalysts. A notable area of advancement is in the field of asymmetric catalysis, where chiral benzonitriles are synthesized and subsequently used to induce stereoselectivity in chemical reactions.
Key Research Findings:
Atroposelective Synthesis: N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. researchgate.netacs.org This method allows for the creation of chiral molecules where the chirality arises from hindered rotation around a single bond. These resulting chiral benzonitriles are valuable as they can be converted into a range of functional molecules with potential applications as chiral catalysts or ligands. researchgate.net
Source of Nitrogen: In certain catalytic reactions, benzonitriles can serve as a source of nitrogen atoms. For example, a mild and efficient electrochemical method has been developed for the direct C-H amidation of arenes using benzonitrile in a copper-catalyzed system. rsc.org This approach represents a green chemistry alternative, operating at room temperature and ambient pressure without the need for strong oxidants. rsc.org
Hydrogenation Studies: The catalytic hydrogenation of benzonitrile over palladium (Pd) catalysts has been studied to understand reaction kinetics and mechanisms. acs.org These studies show that benzonitrile can be hydrogenated to form benzylamine, which can then undergo further hydrogenolysis to produce toluene. acs.org Understanding these pathways is crucial for controlling the selectivity of catalytic reductions involving the nitrile group.
The development of these catalytic systems often involves screening different catalysts, solvents, and reaction conditions to optimize yield and selectivity, as illustrated in the conceptual table below.
| Catalytic System Component | Role/Function in Benzonitrile Chemistry | Example from Research |
| Catalyst | Facilitates the chemical transformation. | N-heterocyclic carbenes (NHCs) researchgate.netacs.org, Copper salts rsc.org, Palladium on Carbon (Pd/C) acs.org |
| Substrate | The benzonitrile derivative that undergoes reaction. | Racemic 2-arylbenzaldehydes (to form chiral benzonitriles) researchgate.net, Benzene (for amidation) rsc.org |
| Reagent | A substance consumed during the reaction. | Benzonitrile (as an amino source) rsc.org, Hydrogen gas (for hydrogenation) acs.org |
| Application | The synthetic utility of the developed system. | Synthesis of axially chiral ligands researchgate.net, C-H functionalization rsc.org, Selective reduction of nitriles acs.org |
This table conceptualizes the components of catalytic systems involving benzonitrile derivatives based on published research findings.
The ongoing research into benzonitrile derivatives, including structures like this compound, continues to expand the toolkit of synthetic chemists, enabling the creation of complex molecules and more efficient, environmentally benign chemical processes.
Q & A
Q. What are the optimal synthetic routes for 2,4-Dimethyl-6-nitrobenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nitration and cyanation steps. For example, nitration of 2,4-dimethylbenzonitrile with mixed acid (HNO₃/H₂SO₄) at 0–5°C can introduce the nitro group at the para position due to the electron-withdrawing nitrile group directing substituents . Key parameters include:
- Temperature control (exothermic nitration requires cooling to avoid byproducts).
- Stoichiometry (excess nitric acid may lead to over-nitration).
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
Yield optimization studies suggest a 60–70% yield under controlled conditions, with impurities characterized by HPLC-MS .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Methyl groups (2.3–2.5 ppm, singlet for CH₃) and aromatic protons (7.5–8.0 ppm, split due to nitro and nitrile substituents) .
- ¹³C NMR : Nitrile carbon at ~115 ppm, nitro group deshielding adjacent carbons.
- IR : Strong C≡N stretch ~2230 cm⁻¹ and NO₂ asymmetric stretch ~1520 cm⁻¹ .
Comparative analysis with databases (e.g., PubChem) and computational predictions (DFT) resolve ambiguities in peak assignments .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 3–10) via gravimetric analysis. High solubility in DMSO (>50 mg/mL) and low solubility in water (<0.1 mg/mL) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC show <5% decomposition in inert atmospheres but >20% hydrolysis in acidic media (pH <3) .
Advanced Research Questions
Q. How does the nitro group’s position influence the electronic and steric effects in this compound’s reactivity?
Methodological Answer:
- Computational modeling (DFT) : The nitro group at position 6 creates a electron-deficient aromatic ring, directing electrophilic attacks to meta positions. Methyl groups introduce steric hindrance, reducing reactivity in SNAr reactions .
- Kinetic studies : Compare reaction rates with analogs (e.g., 3-nitro isomers) using stopped-flow spectroscopy. Lower reactivity observed due to steric shielding by methyl groups .
Q. How can conflicting data on reaction intermediates be resolved in mechanistic studies of this compound synthesis?
Methodological Answer:
- In situ monitoring : Use Raman spectroscopy or real-time NMR to detect transient intermediates (e.g., nitronium ion adducts).
- Isotopic labeling : Introduce ¹⁵N in nitric acid to trace nitro group incorporation via mass spectrometry .
- Controlled quenching experiments at different reaction stages isolate intermediates for X-ray crystallography .
Q. What computational tools predict the environmental fate and toxicity of this compound?
Methodological Answer:
- QSAR models : Predict biodegradation pathways (e.g., EPI Suite) using fragment-based analysis. Nitro groups often resist aerobic degradation but undergo reductive cleavage in anaerobic environments .
- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute toxicity. LC₅₀ values correlate with logP (estimated ~2.1) .
Q. How do crystallographic studies resolve polymorphism in this compound, and what implications does this have for material properties?
Methodological Answer:
- Single-crystal X-ray diffraction : Identifies dominant polymorphs (e.g., monoclinic vs. orthorhombic) with distinct packing efficiencies. Hydrogen-bonding networks between nitro and nitrile groups stabilize specific lattices .
- Thermal analysis (DSC/TGA) : Polymorphs exhibit melting point variations (±5°C) and decomposition profiles, critical for formulation stability .
Q. What strategies mitigate byproduct formation during scale-up of this compound synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize variables (e.g., stirring rate, reagent addition time) to minimize di-nitration byproducts.
- Flow chemistry : Continuous reactors enhance heat dissipation, reducing side reactions (e.g., hydrolysis) compared to batch processes .
- In-line purification : Simulated moving bed (SMB) chromatography isolates high-purity product (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
